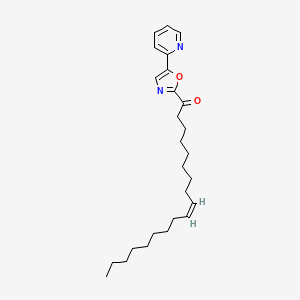
(Z)-1-(5-(pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a pyridine ring fused with an oxazole ring and an octadec-9-en-1-one chain
Preparation Methods
The synthesis of 1-(5-(pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and carboxylic acids, under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Attachment of the Octadec-9-en-1-one Chain: The final step involves the attachment of the octadec-9-en-1-one chain through a condensation reaction, typically using reagents like acyl chlorides or anhydrides.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(5-(Pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or oxazole rings, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-(Pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Industry: It is used in the development of specialty chemicals and advanced materials, particularly in the field of polymer science.
Mechanism of Action
The mechanism of action of 1-(5-(pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one involves its interaction with specific molecular targets, such as FAAH. By inhibiting FAAH, the compound prevents the breakdown of fatty acid amides like anandamide, leading to increased levels of these bioactive lipids . This results in various physiological effects, including anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
1-(5-(Pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one can be compared with other similar compounds, such as:
1-oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one: This compound also inhibits FAAH but has a different structural configuration, leading to variations in potency and selectivity.
1-(5-Pyridin-2-yl-oxazol-2-yl)-dec-9-en-1-one: Another similar compound with a shorter alkyl chain, which may affect its solubility and bioavailability.
The uniqueness of 1-(5-(pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one lies in its specific structural features that confer distinct biological activities and potential therapeutic applications.
Biological Activity
(Z)-1-(5-(pyridin-2-yl)oxazol-2-yl)octadec-9-en-1-one is an organic compound notable for its unique structure, which combines a long-chain fatty acid derivative with a pyridine and oxazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C26H38N2O2
- Molecular Weight : 414.6 g/mol
- IUPAC Name : (Z)-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)octadec-9-en-1-one
The compound's structure features a double bond between the ninth and tenth carbon atoms of the octadecane chain, contributing to its unsaturated nature. This configuration may influence its reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound is recognized for its inhibitory effects on enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of bioactive lipids. By inhibiting FAAH, the compound increases levels of fatty acid amides like anandamide, which are involved in pain modulation and inflammation pathways.
- Anti-inflammatory Properties : Due to its mechanism of action involving FAAH inhibition, this compound has been explored for its potential therapeutic applications in treating inflammatory conditions.
- Anticancer Potential : Preliminary studies suggest that derivatives of pyridine and oxazole compounds may exhibit anticancer properties. The specific activity of this compound in cancer models remains an area for further investigation .
The mechanism through which this compound exerts its biological effects primarily involves:
- FAAH Inhibition : By preventing the breakdown of endocannabinoids, the compound enhances their signaling pathways, which can lead to analgesic and anti-inflammatory effects.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Properties
Molecular Formula |
C26H38N2O2 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(Z)-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)octadec-9-en-1-one |
InChI |
InChI=1S/C26H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24(29)26-28-22-25(30-26)23-19-17-18-21-27-23/h9-10,17-19,21-22H,2-8,11-16,20H2,1H3/b10-9- |
InChI Key |
MTEOAQVTLKPFRA-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC=C(O1)C2=CC=CC=N2 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C1=NC=C(O1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















